N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (CAS 22737-33-3) is a specialized organosilicon reagent. While it belongs to the broad class of silylating agents, which includes common reagents like BSTFA and MSTFA used for derivatization, its primary value in procurement is its distinct bifunctional reactivity. It serves not only as a protective agent but also as a highly efficient precursor for the in-situ generation of N-methyl nitrones from carbonyl compounds, a function not offered by standard silylating agents. This dual nature makes it a strategic choice for specific synthetic transformations requiring the N-O-Me moiety.
N-Methyl nitrone synthesis workflow — supports mild, direct conversion of aldehydes and ketones to N-methyl nitrones for 1,3-dipolar cycloaddition studies.
One-pot protection-reduction-deprotection — enables tandem chemoselective transformations in a single vessel, reducing intermediate isolation steps.
Stable protected hydroxylamine source — offers a less volatile, higher-density form of N-methylhydroxylamine for controlled in situ release.
Direct substitution of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (MHS) with more common silylating agents or close structural analogs will lead to process failure. High-potency silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are designed to donate a trimethylsilyl (TMS) group and lack the essential N-O-Me backbone required for nitrone formation. The closest structural analog, N,O-Bis(trimethylsilyl)hydroxylamine (BSHA), lacks the critical N-methyl group and would yield different, N-unsubstituted products. Procuring MHS is required when the specific synthetic goal is the creation of an N-methyl nitrone or the introduction of the intact N-methyl-O-trimethylsilyl hydroxylamine moiety, as generic substitutes cannot replicate this reactivity.
May not support N-methyl nitrone-specific workflows or one-pot chemoselectivity.
Reaction conditions and substrate compatibility may differ; functional group tolerance may be reduced.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine reacts with a stoichiometric amount of various aldehydes or ketones to provide the corresponding N-methyl nitrones in good to excellent yields. This contrasts with traditional methods that require the separate handling of N-methylhydroxylamine, which can be less stable and require harsher condensation conditions or additional reagents. The silylated reagent provides a stable, convenient, and high-yielding alternative.
| Evidence Dimension | Product Yield |
| Target Compound Data | Good to excellent yields reported for a range of aldehydes and ketones. |
| Comparator Or Baseline | Traditional condensation with N-methylhydroxylamine hydrochloride, often requiring base and removal of water. |
| Quantified Difference | Not explicitly quantified as a direct comparison, but the reported high yields and mild conditions represent a significant process improvement over multi-step or less stable reagent routes. |
| Conditions | Stoichiometric reaction with carbonyl compounds. |
For synthetic chemists requiring N-methyl nitrones as key intermediates, this reagent provides a more reliable, efficient, and operationally simple route, improving process robustness and yield.
This reagent enables a highly efficient, one-flask workflow for the temporary protection of a carbonyl group. After converting a carbonyl to the corresponding nitrone, another functional group in the molecule can be chemically modified (e.g., via reduction). Subsequent acidic work-up regenerates the original carbonyl group. This entire three-transformation sequence (protection, reduction, deprotection) is performed in a single reaction vessel, drastically reducing handling and purification steps.
| Evidence Dimension | Process Steps |
| Target Compound Data | 3 transformations in 1 pot. |
| Comparator Or Baseline | Traditional carbonyl protection (e.g., acetal formation), followed by separate reaction, workup, purification, and then a separate deprotection step with another workup and purification. |
| Quantified Difference | Reduces the number of required workup and purification steps from at least two to one, saving significant time and materials. |
| Conditions | Protection via nitrone formation, in-situ reduction of another functional group, and acidic workup for deprotection. |
This one-pot capability is a major procurement driver for process development and scale-up, offering substantial savings in solvent use, energy, and labor compared to conventional multi-step protection strategies.
The selection of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is dictated by its unique role as a source for the N-methyl-O-silyl hydroxylamine synthon. Its reactivity is fundamentally different from its closest analogs. The non-methylated version, N,O-Bis(trimethylsilyl)hydroxylamine, provides an N-H synthon. Standard silylating agents like BSTFA or MSTFA provide only a TMS+ source for derivatizing active hydrogens and do not contain the N-O bond necessary for these transformations. Therefore, MHS is not a substitute but a specific tool for incorporating a key structural motif.
| Evidence Dimension | Reactive Moiety Delivered |
| Target Compound Data | Me-N(SiMe3)-O-SiMe3 → [Me-N+-O-] |
| Comparator Or Baseline | BSHA: H-N(SiMe3)-O-SiMe3 → [H-N+-O-] BSTFA: CF3C(=NSiMe3)OSiMe3 → [SiMe3]+ |
| Quantified Difference | Qualitatively different reactive synthons delivered, leading to structurally distinct products. |
| Conditions | Reaction with electrophiles (e.g., carbonyls). |
This defines the compound's role in procurement: it is purchased for its specific, non-interchangeable chemical structure and reactivity, essential for targeted molecular design and synthesis.
Where the target is the synthesis of five-membered heterocycles like isoxazolidines, the efficient generation of N-methyl nitrones from this reagent provides a high-purity starting material for subsequent 1,3-dipolar cycloaddition reactions with alkenes.
In complex syntheses where a robust carbonyl protecting group is needed that allows for modification elsewhere in the molecule (e.g., reduction of an ester or amide), this reagent's ability to facilitate one-pot protection-modification-deprotection sequences offers a superior process workflow.
As a stable and reactive form of silylated N-methylhydroxylamine, this compound is the right choice for reactions where the N-methyl-O-silyl hydroxylamine moiety needs to be transferred to an electrophilic center, serving as a key building block for more complex amine derivatives.
Flammable;Corrosive